molecular formula C25H20N2O2 B11684052 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one

Cat. No.: B11684052
M. Wt: 380.4 g/mol
InChI Key: JBVGODYUPIRBLS-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one is a complex organic compound known for its unique structural properties. This compound features a pyrimidinone core substituted with hydroxyphenyl, ethenyl, methyl, and diphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone derivatives under basic conditions to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine or its derivatives to yield the desired pyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrimidinone core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4-one

InChI

InChI=1S/C25H20N2O2/c1-18-24(20-8-4-2-5-9-20)25(29)26-23(27(18)21-10-6-3-7-11-21)17-14-19-12-15-22(28)16-13-19/h2-17,28H,1H3/b17-14+

InChI Key

JBVGODYUPIRBLS-SAPNQHFASA-N

Isomeric SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC=C2)/C=C/C3=CC=C(C=C3)O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C=CC3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.